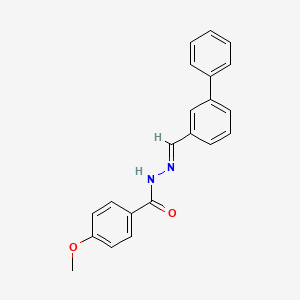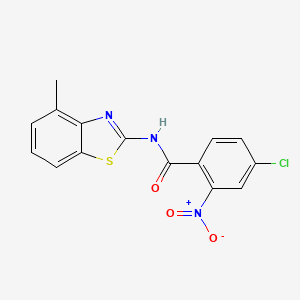![molecular formula C18H26N2O2 B5542704 (1R*,5R*)-6-methyl-3-(4-phenoxybutanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542704.png)
(1R*,5R*)-6-methyl-3-(4-phenoxybutanoyl)-3,6-diazabicyclo[3.2.2]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- (1R,5R)-6-methyl-3-(4-phenoxybutanoyl)-3,6-diazabicyclo[3.2.2]nonane** is a compound that belongs to the class of 3,6-diazabicyclo[3.2.2]nonanes, a group of compounds known for their complex molecular structures and significant potential in various chemical and pharmaceutical applications.
Synthesis Analysis
- The synthesis of related compounds in the diazabicyclononane family involves multiple steps, starting from simpler precursors like hydroxybutanoate or other esters, and includes processes such as cyclization and reduction. For instance, the synthesis of (−)-(1R, 3R, 5S)-endo-1,3-dimethyl-2,9-dioxabicyclo[3.3.1]nonane, a related compound, was achieved from (−)-(3R)-methyl 3-hydroxybutanoate (Masoni et al., 1989).
Molecular Structure Analysis
- Diazabicyclo[3.2.2]nonane derivatives often exhibit complex three-dimensional structures. For example, the 3,7-diazabicyclo[3.3.0]octane-2,6-diones have unique NMR spectra and crystal structures characterized by hydrogen bonding, resulting in self-assembly into specific patterns (Kostyanovsky et al., 1999).
Chemical Reactions and Properties
- Compounds in this category undergo various chemical reactions, including cyclization and reaction with nucleophiles. For example, reactions involving ring-opening of diazabicyclo[2.2.2]octane derived quaternary ammonium salts with phenols and related nucleophiles have been studied (Maraš et al., 2012).
Physical Properties Analysis
- The physical properties of such compounds are often determined by their specific molecular structures. For example, 1,5-dithia-3,7-diazabicyclo[3.3.1]nonane and its N-Borane adducts were synthesized and their structures analyzed using NMR and X-ray diffraction, highlighting the importance of molecular configuration on physical properties (Cadenas‐Pliego et al., 1993).
Chemical Properties Analysis
- The chemical properties, including reactivity and potential for forming derivatives, are influenced by the core structure of the diazabicyclononane. For example, novel 3,7-bis(dialkylaminoacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonanes have been synthesized, demonstrating the ability of these compounds to undergo conformational reorganization under different conditions (Veremeeva et al., 2019).
Applications De Recherche Scientifique
Sigma Receptor Ligands and Cytotoxic Activity
Research has explored the synthesis of bicyclic σ receptor ligands, including variants of the compound , focusing on their affinity for σ1 receptors and their potential cytotoxic activity against tumor cell lines. A Dieckmann analogous cyclization process is used to create the bicyclic framework from (R)- and (S)-glutamate. The study revealed that certain stereoisomeric alcohols and methyl ethers exhibit high σ1 receptor affinity and can inhibit cell growth in various human tumor cell lines, such as small cell lung cancer A-427, indicating a potential target for cancer therapy. Notably, the cytotoxic potency of some methyl ethers surpasses that of well-known antitumor drugs like cisplatin, suggesting significant antitumor applications (Geiger et al., 2007).
Photosensitivities of Novel Phenylacetyl Amidines
Another area of research related to this compound involves the synthesis of novel amidine photobase generators from diazabicyclo[4.3.0]nonane derivatives. These compounds have shown potential in photochemical applications, indicating a versatile role beyond biological receptor interaction. The study focused on optimizing reaction conditions and investigating the photosensitivity and structural characteristics of these compounds, highlighting their utility in photochemical processes and possibly in the development of new materials or photodynamic therapies (Feng Xiao-qin, 2014).
Antitumor Properties of Phosphoryl-containing Derivatives
Additionally, derivatives of diazabicyclo[3.3.1]nonane containing a phosphoryl group have been synthesized and evaluated for their antitumor properties. These compounds include variations with phenoxy and bis(2-chloroethyl)amino groups as substituents, suggesting their potential in cancer treatment. The research in this area highlights the ongoing exploration of nitrogen-containing bicyclic compounds for therapeutic applications, particularly in oncology (Arutyunyan et al., 1995).
Orientations Futures
The study of diazabicyclononanes and their derivatives is a rich field with many potential applications in areas such as catalysis, coordination chemistry, and medicinal chemistry . This particular compound, with its unique combination of functional groups, could potentially open up new avenues of research in these and other areas.
Propriétés
IUPAC Name |
1-[(1R,5R)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]-4-phenoxybutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-19-12-15-9-10-16(19)14-20(13-15)18(21)8-5-11-22-17-6-3-2-4-7-17/h2-4,6-7,15-16H,5,8-14H2,1H3/t15-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXQXGDFNSFJAS-HZPDHXFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC1CN(C2)C(=O)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2CC[C@@H]1CN(C2)C(=O)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,5R*)-6-methyl-3-(4-phenoxybutanoyl)-3,6-diazabicyclo[3.2.2]nonane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5542630.png)
![3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5542638.png)

![N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5542647.png)
![4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542662.png)
![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5542668.png)
![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B5542670.png)

![N'-[4-(methylthio)benzylidene]-3-nitrobenzohydrazide](/img/structure/B5542672.png)
![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5542687.png)
![6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5542691.png)


